3-(1H-イミダゾール-2-イル)ピリジン

概要

説明

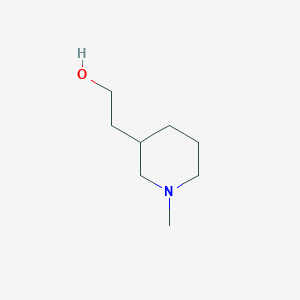

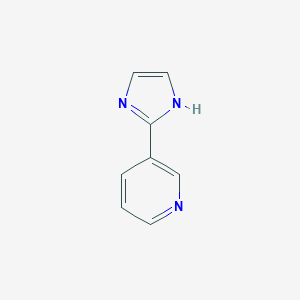

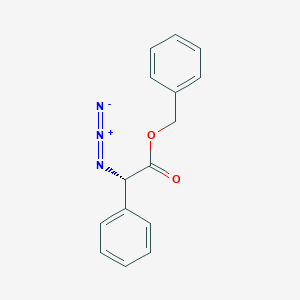

3-(1H-imidazol-2-yl)pyridine is a compound with the molecular formula C8H7N3. It has a molecular weight of 145.16 g/mol . The IUPAC name for this compound is also 3-(1H-imidazol-2-yl)pyridine .

Synthesis Analysis

The synthesis of imidazole derivatives, including 3-(1H-imidazol-2-yl)pyridine, often involves the reaction of glyoxal and formaldehyde in ammonia . Other methods include the use of aminonitriles and the installation of amine-containing side chains at specific positions to improve enzyme potency .Molecular Structure Analysis

The InChI code for 3-(1H-imidazol-2-yl)pyridine is 1S/C8H7N3/c1-2-7(6-9-3-1)8-10-4-5-11-8/h1-6H, (H,10,11) and the InChI key is ZQZJULZPQACTES-UHFFFAOYSA-N . The canonical SMILES structure is C1=CC(=CN=C1)C2=NC=CN2 .Physical and Chemical Properties Analysis

3-(1H-imidazol-2-yl)pyridine has a molecular weight of 145.16 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 145.063997236 g/mol, and it has a topological polar surface area of 41.6 Ų .科学的研究の応用

がん研究における抗増殖活性

3-(1H-イミダゾール-2-イル)ピリジン誘導体は、前立腺がん、肺がん、子宮頸がん、乳がん細胞などの選択されたヒトがん細胞株に対する抗増殖活性を有することが合成され評価されています。 これは、新しいがん療法の開発における潜在的な用途を示唆しています .

合成化学

この化合物は、合成化学において重要な構造である多環芳香族炭化水素を生成するパラジウム触媒酸化環化反応に使用されてきました .

スピン交叉(SCO)錯体

材料科学の分野では、3-(1H-イミダゾール-2-イル)ピリジンは、高温スピン交叉特性を示す鉄(II)錯体の合成のための有望な配位子です .

将来の方向性

While specific future directions for 3-(1H-imidazol-2-yl)pyridine are not explicitly stated in the available literature, imidazole derivatives are of significant interest in the field of medicinal chemistry . They have demonstrated a wide range of biological activities, making them a rich source of chemical diversity for research and development of new drugs .

作用機序

Target of Action

Imidazole-containing compounds, which include 3-(1h-imidazol-2-yl)pyridine, are known to have a broad range of biological activities . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities . For instance, some imidazole derivatives have been found to inhibit microtubule assembly formation .

Biochemical Pathways

For example, it is involved in the biosynthesis of histidine and purines .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .

Result of Action

Imidazole derivatives have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

It is known that the chemical properties of imidazole, such as its amphoteric nature and the presence of a positive charge on either of two nitrogen atoms, can influence its interaction with its environment .

特性

IUPAC Name |

3-(1H-imidazol-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-2-7(6-9-3-1)8-10-4-5-11-8/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZJULZPQACTES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40496206 | |

| Record name | 3-(1H-Imidazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13570-00-8 | |

| Record name | 3-(1H-Imidazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-(1H-imidazol-2-yl)pyridine (HIPy) interact with copper(I) ions in the studied complex?

A1: In the studied compound, HIPy acts as a bridging ligand, coordinating to two copper(I) ions through its nitrogen atoms. [] Each HIPy molecule utilizes one nitrogen atom from the imidazole ring and another from the pyridine ring to form coordinate bonds with two separate copper(I) centers. This bridging behavior leads to the formation of a dimeric unit within the larger polymeric structure. []

Q2: What role do intermolecular interactions play in the crystal structure of the copper(I)-HIPy complex?

A2: Apart from the coordination bonds, the crystal structure is stabilized by intermolecular interactions. N—H⋯I hydrogen bonds are observed between the NH group of HIPy and iodide ions. [] Additionally, π–π stacking interactions occur between the pyridyl rings of neighboring HIPy ligands, contributing to the overall stability and two-dimensional sheet-like arrangement in the crystal lattice. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6H-Purin-6-one, 2-aMino-1,9-dihydro-9-[[1-(hydroxyMethyl)-2-(phenylMethoxy)ethoxy]Methyl]-](/img/structure/B171880.png)

![3-(2-Bromoethyl)oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B171881.png)